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Compound of Interest

4-Chloro-6,7-dimethoxy-2-
Compound Name:

phenylquinazoline
CAS No.: 221697-86-5
Cat. No.: B1609592

Get Quote

Executive Summary

4-Chloro-6,7-dimethoxy-2-phenylquinazoline is a lipophilic, electrophilic scaffold. Its
solubility behavior is governed by the competition between the planar, hydrophobic 2-
phenylquinazoline core and the polarizable 6,7-dimethoxy substituents.

Critical Insight: Unlike stable drug substances, this compound is a reactive intermediate. The
C4-chlorine atom is highly susceptible to nucleophilic attack. Therefore, "solubility” cannot be
decoupled from "stability." Prolonged exposure to protic solvents (methanol, ethanol, water)
can lead to solvolysis (hydrolysis or alcoholysis), converting the material into the inactive 4-
hydroxy or 4-alkoxy impurity.

Physicochemical Identity
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Property Data

CAS Number 221697-86-5

Molecular Formula C16H13CIN202

Molecular Weight 300.74 g/mol

Predicted LogP ~3.9 — 4.2 (High Lipophilicity)

Appearance Off-white to light yellow solid

Melting Point ~124-126 °C (Analogous 2-phenyl core data)

Solubility Landscape & Solvent Compatibility

The following data categorizes solvents based on their thermodynamic interaction with the
solute and their kinetic suitability for process chemistry.

Solvent Classifications
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. . Process . )
Solvent Class Solubility Potential L. Stability Risk
Application
) Extraction,
Chlorinated (DCM, Excellent (>100
Chromatography, Low (Stable)
Chloroform) mg/mL)
Transfer
Polar Aprotic (DMF, ] SNAr Reactions, )
High (>50 mg/mL) ) Low (Stable if dry)
DMSO, NMP) Stock Solutions
Esters/Ketones (Ethyl Moderate (10-30 Recrystallization L
ow
Acetate, Acetone) mg/mL) (Hot), Washing
Reaction Medium ) )
Alcohols (MeOH, Low to Moderate High (Risk of
(Reflux), .
EtOH, IPA) (Temp. dependent) o Solvolysis)
Crystallization
Aromatic

Trituration, Anti-
Hydrocarbons Low (<5 mg/mL at RT) S Low
solvent precipitation
(Toluene)

Quenching, High (Hydrolysis to 4-
Water Insoluble S
Precipitation OH)

Thermodynamic Analysis

The 2-phenyl substituent significantly increases the lattice energy compared to the 2-hydrogen
analog (4-chloro-6,7-dimethoxyquinazoline), reducing solubility in non-polar solvents like
hexane. However, the pi-pi stacking potential makes it moderately soluble in hot toluene, which
is often used to triturate impurities (removing unreacted starting materials while leaving the
product as a solid).

Graphviz: Solvent Selection Decision Tree
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Select Solvent for
4-Cl-6,7-dimethoxy-2-Ph-quinazoline

What is the Purpose?

S_NAr Reaction Purification
(Coupling) (Work-up)
Analysis
(HPLC/NMR)
High Temp (>80°C)? DMSO-d6 / CDCI3 Liquid-Liquid Extraction Precipitation/Trituration

No (Suspension) \ Yes / &
Use Isopropanol (Reflux) Use DMF or DMSO Use Dichloromethane (DCM) Use Toluene or Hexane
(Kinetic Control required) (High Solubility, High BP) (Excellent Solubility) (Low Solubility, removes impurities)

Click to download full resolution via product page
Caption: Decision logic for solvent selection balancing solubility against process requirements.

Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Rapid)

Use this protocol for aprotic solvents (DCM, Ethyl Acetate, Toluene) only. Do not use for

alcohols/water due to degradation risks.
o Preparation: Weigh approximately 50 mg of the compound into a 4 mL borosilicate vial.
o Addition: Add the target solvent in 100 pL increments at 25°C.

» Agitation: Vortex for 30 seconds after each addition.
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» Observation: Visual check for clarity.
o Soluble: Solution is clear, no particulates.
o Insoluble: Suspension persists.
 Calculation:
(mg/mL).

Protocol B: Process Dissolution for SNAr Reaction

The most common application is reacting this intermediate with an amine.

Solvent Choice: Anhydrous DMF (N,N-Dimethylformamide) or Isopropanol (IPA).

o Note: In IPA, the compound may exist as a slurry at room temperature but will dissolve or
react upon reflux.

o Stoichiometry: Dissolve 1.0 equivalent of 4-Chloro-6,7-dimethoxy-2-phenylquinazoline.
e Base Addition: Add 1.5-2.0 equivalents of mild base (e.qg.,

or EtasN).
e Temperature: Heat to 80-90°C.

e Monitoring: Monitor consumption by TLC (DCM:MeOH 95:5) or HPLC.[1][2][3] Do not
monitor by LC-MS in protic mobile phases without rapid quenching, as the CI- group can
hydrolyze on the column.

Process Implications & Stability
The Hydrolysis Trap

Researchers often overestimate the stability of the C4-Cl bond. In the presence of water and
acid (even atmospheric moisture), the following degradation pathway occurs:
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Caption: Hydrolytic degradation pathway. The 4-hydroxy byproduct is thermodynamically stable
and highly insoluble, often ruining solubility measurements.

Mitigation:
» Store solid under inert gas (Nitrogen/Argon) at -20°C.
e Use anhydrous solvents for all solubility determinations.

e If using alcohols (MeOH/EtOH) for synthesis, ensure the amine nucleophile is added before
heating to favor substitution over solvolysis.
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o Title: Ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP-1) inhibitors and uses
thereof.
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Relevance: Describes the chlorination of the hydroxy-precursor using POCI3/SOCI2 and
workup in DCM.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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